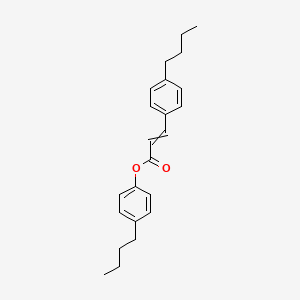
Heptanoyl heptaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoyl heptaneperoxoate is an organic compound with the molecular formula C₁₄H₂₆O₄ It is a peroxoester, which means it contains a peroxide group (-O-O-) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptanoyl heptaneperoxoate can be synthesized through the reaction of heptanoic acid with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 40°C. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where heptanoic acid and hydrogen peroxide are mixed in the presence of a suitable catalyst. The reaction mixture is then subjected to controlled temperatures and pressures to optimize yield and purity. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Heptanoyl heptaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound makes it a strong oxidizing agent. It can oxidize a wide range of organic and inorganic compounds.
Reduction: Under specific conditions, this compound can be reduced to heptanoic acid and other by-products.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO₂) or iron(III) chloride (FeCl₃). The reactions are typically carried out at room temperature.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Substitution reactions often require the presence of nucleophiles such as amines or alcohols, and the reactions are conducted under mild to moderate temperatures.
Major Products:
Oxidation: Major products include heptanoic acid and various oxidized derivatives.
Reduction: The primary product is heptanoic acid.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Heptanoyl heptaneperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound’s oxidizing properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry: this compound is used in the production of polymers and other materials that require controlled oxidation processes.
Wirkmechanismus
The mechanism of action of heptanoyl heptaneperoxoate primarily involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s ability to generate ROS underlies its applications in oxidation reactions and its potential antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Heptanoyl heptaneperoxoate can be compared with other peroxoesters and oxidizing agents:
Similar Compounds: Examples include benzoyl peroxide, acetyl peroxide, and lauroyl peroxide.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other peroxoesters. Its relatively mild reaction conditions and versatility in various applications make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
51279-42-6 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
heptanoyl heptaneperoxoate |
InChI |
InChI=1S/C14H26O4/c1-3-5-7-9-11-13(15)17-18-14(16)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
OGVNECREYWCLPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OOC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


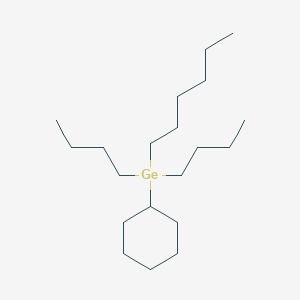

![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
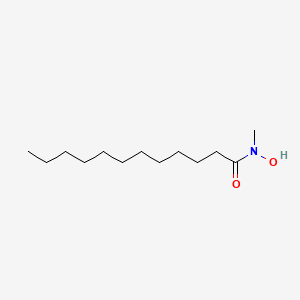
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
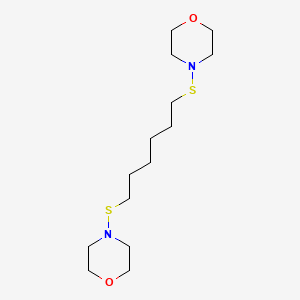

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
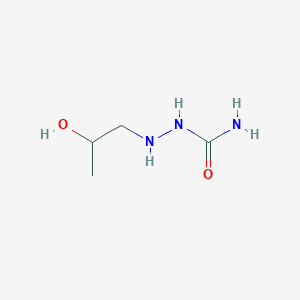
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

